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molecular formula C14H19BrO3 B8612393 1-(3-Bromo-4-(2-(ethoxymethoxy)propan-2-yl)phenyl)ethanone

1-(3-Bromo-4-(2-(ethoxymethoxy)propan-2-yl)phenyl)ethanone

Cat. No. B8612393
M. Wt: 315.20 g/mol
InChI Key: ZOMMZODYDTZXQZ-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

A mixture of 1-(3-bromo-4-(2-hydroxypropan-2-yl)phenyl)ethanone (0.9 g, 3.51 mmol), (chloro-methoxy)ethane (660 mg, 7.02 mmol) and DIPEA (2.5 mL, 14.04 mmol) in DCM (20 mL) was stirred at 40° C. overnight under argon. Water (50 mL) was added and the mixture was extracted with DCM (50 mL×2). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with PE-EA (10:1) to give 1-(3-bromo-4-(2-(ethoxymeth-oxy)propan-2-yl)phenyl)ethanone (990 mg; yield 90%) as a white solid.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:12](=[O:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[C:8]([OH:11])([CH3:10])[CH3:9].Cl[CH2:16][O:17][CH2:18][CH3:19].CCN(C(C)C)C(C)C.O>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([C:12](=[O:14])[CH3:13])[CH:5]=[CH:6][C:7]=1[C:8]([O:11][CH2:16][O:17][CH2:18][CH3:19])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC=1C=C(C=CC1C(C)(C)O)C(C)=O
Name
Quantity
660 mg
Type
reactant
Smiles
ClCOCC
Name
Quantity
2.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. overnight under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (50 mL×2)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel
WASH
Type
WASH
Details
eluted with PE-EA (10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1C(C)(C)OCOCC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 990 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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